

# **Application Notes and Protocols for PF- 06835919 in Combination Therapies**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**PF-06835919** is a potent and selective inhibitor of ketohexokinase (KHK), the primary enzyme responsible for the metabolism of fructose. Increased fructose consumption has been linked to metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). By inhibiting KHK, **PF-06835919** aims to mitigate the detrimental effects of excessive fructose metabolism. While investigated as a monotherapy, the potential of **PF-06835919** in combination with other therapeutic agents is an area of significant research interest for achieving synergistic effects in treating complex metabolic diseases.

This document provides detailed application notes and protocols for the use of **PF-06835919** in combination with other drugs, based on available preclinical and clinical data. It is important to note that the clinical development of **PF-06835919** for NASH was discontinued by Pfizer, which should be considered when evaluating its therapeutic potential.[1]

## Signaling Pathway of Fructose Metabolism and KHK Inhibition

The diagram below illustrates the central role of KHK in fructose metabolism and the mechanism of action for **PF-06835919**.





Click to download full resolution via product page

Caption: Fructose metabolism pathway and the inhibitory action of **PF-06835919** on KHK.

# Preclinical Combination Therapy: PF-06835919 and Semaglutide for Obesity

A preclinical study in mice fed a Western diet demonstrated that the combination of **PF-06835919** and the GLP-1 receptor agonist, semaglutide, resulted in greater weight loss than semaglutide alone. [2] This suggests a potential synergistic effect for the treatment of obesity.

**Ouantitative Data Summary** 

| Treatment Group           | Mean Weight Loss | Additional Weight Loss vs.<br>Semaglutide Alone |
|---------------------------|------------------|-------------------------------------------------|
| Semaglutide alone         | Not specified    | -                                               |
| PF-06835919 + Semaglutide | Not specified    | 10%                                             |

Note: Specific mean weight loss percentages were not available in the referenced abstract.

## **Experimental Protocol (Representative)**

The following is a representative protocol based on the available abstract and common practices in preclinical metabolic research.

Objective: To evaluate the efficacy of **PF-06835919** in combination with semaglutide on body weight in a diet-induced obesity mouse model.

Animal Model:



• Species: C57BL/6J mice

• Age: 8-10 weeks

• Diet: High-fat, high-sucrose (Western) diet for 12-16 weeks to induce obesity.

### Experimental Groups:

- Vehicle control (for both compounds)
- PF-06835919 alone
- Semaglutide alone
- **PF-06835919** + Semaglutide

### Drug Administration:

- **PF-06835919**: Administered orally (e.g., via gavage) once or twice daily. The dose would be determined from prior pharmacokinetic and pharmacodynamic studies.
- Semaglutide: Administered via subcutaneous injection at a clinically relevant dose and frequency.

**Experimental Workflow:** 





Click to download full resolution via product page

Caption: A typical experimental workflow for a preclinical combination drug study in obesity.

#### Outcome Measures:

- Primary: Change in body weight.
- Secondary:
  - Food and water intake.
  - Body composition (fat mass, lean mass).
  - Plasma levels of glucose, insulin, lipids.
  - Liver weight and histology (to assess steatosis).



# Clinical Combination Therapy: PF-06835919 and Metformin for NAFLD and Type 2 Diabetes

A Phase 2a, randomized, double-blind, placebo-controlled study (NCT03554652) evaluated the efficacy and safety of **PF-06835919** in patients with NAFLD and type 2 diabetes who were on a stable background therapy of metformin.[3][4]

## **Quantitative Data Summary**

Efficacy at Week 16[3]

| Treatment Group                     | Change in Whole Liver Fat (MRI-PDFF) | Change in HbA1c               |
|-------------------------------------|--------------------------------------|-------------------------------|
| Placebo + Metformin                 | -5.26%                               | Not statistically significant |
| PF-06835919 (150 mg) +<br>Metformin | -17.05%                              | Not statistically significant |
| PF-06835919 (300 mg) +<br>Metformin | -19.13% (p=0.0288 vs.<br>placebo)    | Not statistically significant |

Safety: Treatment-Emergent Adverse Events[3]

| Treatment Group                  | Incidence of Adverse Events |
|----------------------------------|-----------------------------|
| Placebo + Metformin              | 40.7%                       |
| PF-06835919 (150 mg) + Metformin | 45.5%                       |
| PF-06835919 (300 mg) + Metformin | 32.7%                       |

## **Clinical Protocol**

Objective: To assess the efficacy, safety, and tolerability of **PF-06835919** as an adjunct to metformin in patients with NAFLD and type 2 diabetes.

Study Design:



• Phase 2a, randomized, double-blind, placebo-controlled, parallel-group study.[3]

### Patient Population:

- Adults with a diagnosis of NAFLD (≥8% whole liver fat as measured by MRI-PDFF) and type
  2 diabetes.[3]
- Patients on stable doses of metformin (≥500 mg/day).[3]

### **Treatment Arms:**

- Placebo once daily + stable metformin therapy.[3]
- PF-06835919 (150 mg) once daily + stable metformin therapy.[3]
- **PF-06835919** (300 mg) once daily + stable metformin therapy.[3]

Duration of Treatment: 16 weeks.[3]

**Experimental Workflow:** 









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References



- 1. fiercebiotech.com [fiercebiotech.com]
- 2. PF-06835919 / Pfizer [delta.larvol.com]
- 3. A phase 2a, randomized, double-blind, placebo-controlled, three-arm, parallel-group study to assess the efficacy, safety, tolerability and pharmacodynamics of PF-06835919 in patients with non-alcoholic fatty liver disease and type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-06835919 in Combination Therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610014#pf-06835919-in-combination-with-other-drugs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com